

# A Comparative Analysis of Dapiglutide Phase 1b Trial Results for Obesity

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## Compound of Interest

Compound Name: Dapiglutide

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An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the phase 1b clinical trial results for **Dapiglutide**, a novel dual GLP-1/GLP-2 receptor agonist, with established alternatives, semaglutide and tirzepatide. The information is intended for researchers, scientists, and professionals in the field of drug development to offer a clear perspective on the reproducibility and potential of **Dapiglutide** in the landscape of obesity treatment.

## Executive Summary

**Dapiglutide**, developed by Zealand Pharma, has shown promising results in its phase 1b trial, demonstrating significant weight loss in participants with overweight or obesity.<sup>[1][2][3]</sup> As a dual agonist, it targets both the glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptors, a mechanism aimed at not only promoting weight loss but also addressing obesity-related low-grade inflammation.<sup>[2][3][4]</sup> This guide will delve into the quantitative data from the **Dapiglutide** trial and compare it against the well-established GLP-1 receptor agonist semaglutide and the dual GIP/GLP-1 receptor agonist tirzepatide.

## Quantitative Data Comparison

The following tables summarize the key findings from the clinical trials of **Dapiglutide**, Semaglutide, and Tirzepatide, focusing on efficacy and participant demographics. It is important to note that the data for semaglutide and tirzepatide are primarily from later-phase, larger-scale trials.

Table 1: Efficacy Outcomes - Body Weight Reduction

Drug (Trial)	Treatment Duration	Mean Body Weight Reduction (Drug)	Mean Body Weight Reduction (Placebo)
Dapiglutide (Phase 1b - Part 1)	13 Weeks	Up to 6.2%	+2.1% (gain)[5][6]
Dapiglutide (Phase 1b - Part 2)	28 Weeks	11.6%	0.2%[1][2][3][4]
Semaglutide (STEP 1 - Phase 3)	68 Weeks	14.9%	2.4%[7][8]
Tirzepatide (SURMOUNT-1 - Phase 3)	72 Weeks	15.0% (5mg), 19.5% (10mg), 20.9% (15mg)	3.1%[9][10][11]

Table 2: Participant Demographics

Drug (Trial)	Number of Participants	Mean Age (years)	Sex	Mean Baseline BMI ( kg/m <sup>2</sup> )
Dapiglutide (Phase 1b - Part 1)	54	46	~85% Male[3][6]	30.0[3][6]
Dapiglutide (Phase 1b - Part 2)	30	44.5	~93% Male[1][3][4]	28.8[1][3][4]
Semaglutide (STEP 1 - Phase 3)	1,961	46	74.1% Female	37.9[8]
Tirzepatide (SURMOUNT-1 - Phase 3)	2,539	44.9	67.5% Female	38.0[9][10]

## Experimental Protocols

### Dapiglutide Phase 1b Trial (NCT06000891)

The phase 1b trial of **Dapiglutide** was a single-center, randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending doses.<sup>[1][4][5]</sup> The trial was conducted in two parts and notably, did not include any lifestyle modifications such as diet or exercise.<sup>[1][2][3][4][5]</sup>

- Part 1: This part involved 54 participants across three cohorts who received 13 once-weekly subcutaneous doses of **Dapiglutide** or a placebo.<sup>[2][3][5]</sup> Dose escalation occurred rapidly, every second week, with target doses of 7.5 mg, 10 mg, and 13 mg.<sup>[6][12]</sup>
- Part 2: This part included 30 participants who received 28 once-weekly doses of **Dapiglutide** or placebo.<sup>[1][2][3][4]</sup> The dose was escalated every fourth week, reaching a higher maximum dose than in Part 1.<sup>[1][2][5]</sup>

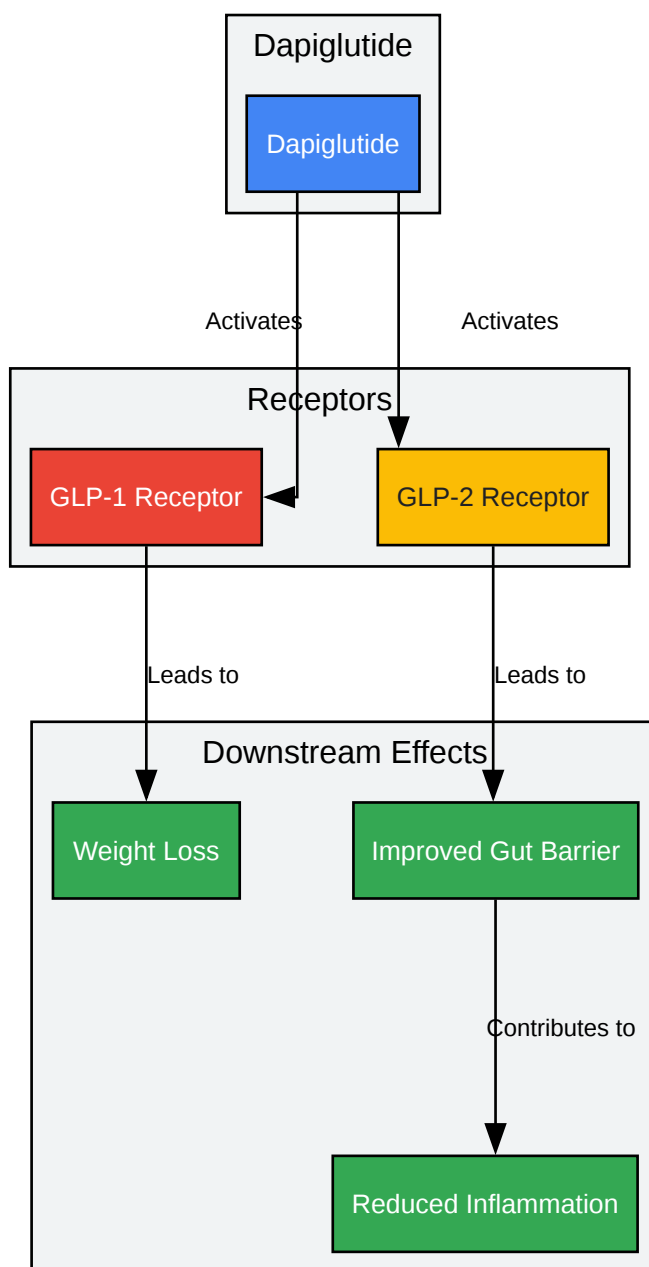
### Comparator Trials (General Overview)

- Semaglutide (STEP Program): The STEP (Semaglutide Treatment Effect in People with obesity) program consisted of several large-scale, phase 3, randomized, double-blind, placebo-controlled trials.<sup>[13][14]</sup> Participants were administered once-weekly subcutaneous semaglutide (typically 2.4 mg) or placebo as an adjunct to lifestyle intervention (reduced-calorie diet and increased physical activity).<sup>[7][13]</sup>
- Tirzepatide (SURMOUNT Program): The SURMOUNT trials were also large, phase 3, randomized, double-blind, placebo-controlled studies.<sup>[9][10][15]</sup> Participants received once-weekly subcutaneous injections of tirzepatide at various doses (5 mg, 10 mg, or 15 mg) or placebo, in addition to lifestyle counseling.<sup>[9][10]</sup>

## Signaling Pathways and Experimental Workflows

### Dapiglutide Signaling Pathway

**Dapiglutide** is a dual agonist, activating both GLP-1 and GLP-2 receptors. This dual mechanism is intended to combine the established weight-loss effects of GLP-1 receptor agonism with the potential anti-inflammatory and gut barrier-enhancing effects of GLP-2 receptor activation.

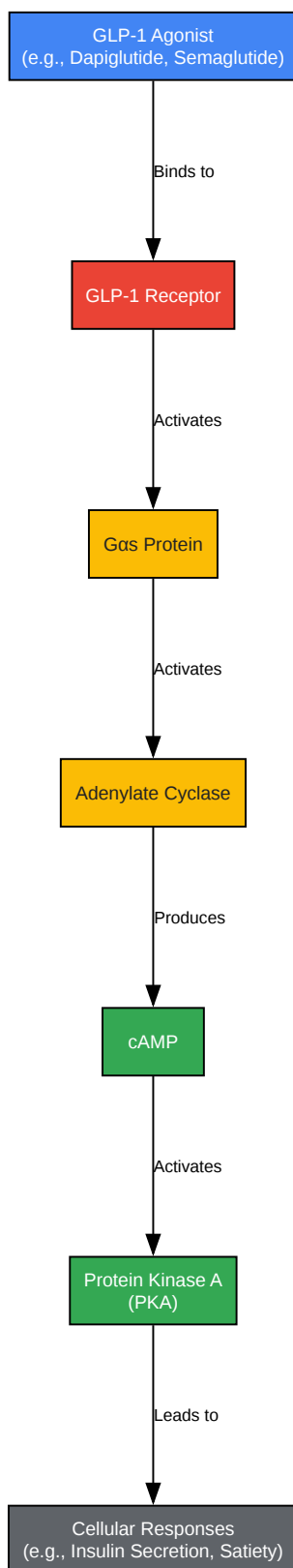


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Caption: **Dapiglutide**'s dual activation of GLP-1 and GLP-2 receptors.

## GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor by agonists like **Dapiglutide** and semaglutide initiates a cascade of intracellular events, primarily through the G $\alpha$ s protein subunit, leading to increased cAMP levels. This pathway plays a crucial role in glucose homeostasis and appetite regulation.

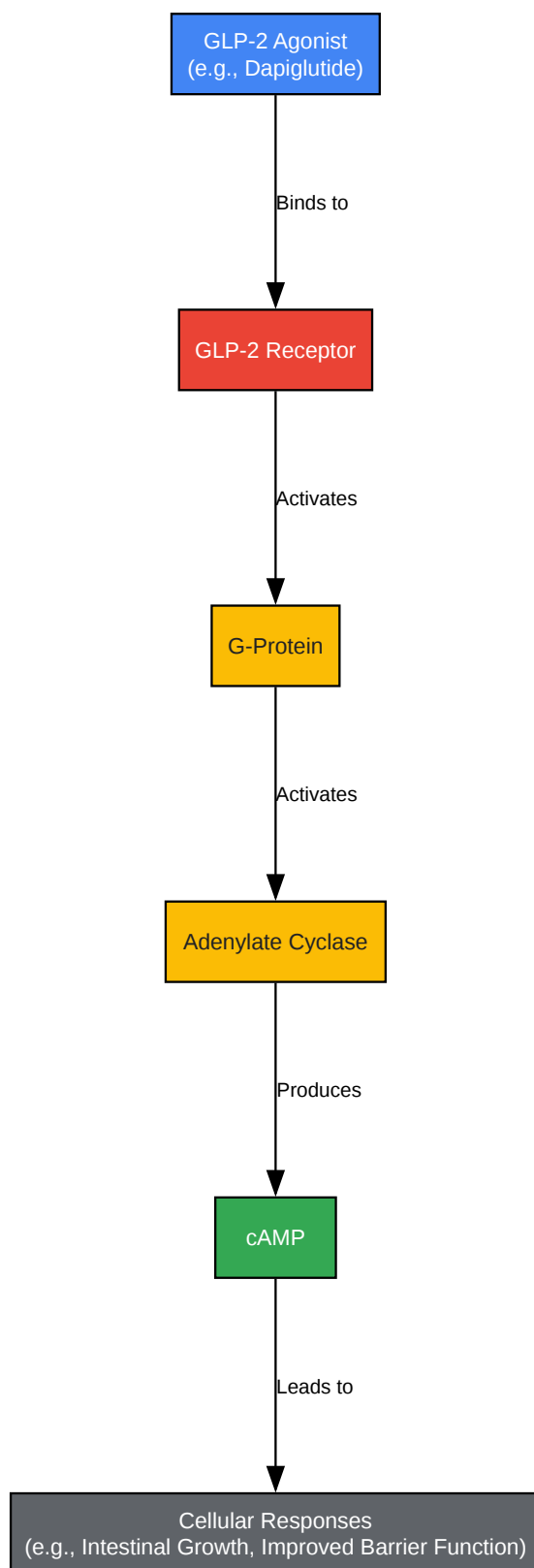


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Caption: Simplified GLP-1 receptor signaling cascade.

## GLP-2 Receptor Signaling Pathway

The binding of an agonist to the GLP-2 receptor also activates adenylyl cyclase through a G-protein-coupled mechanism, leading to increased cAMP. This pathway is associated with intestinal growth and improved barrier function.

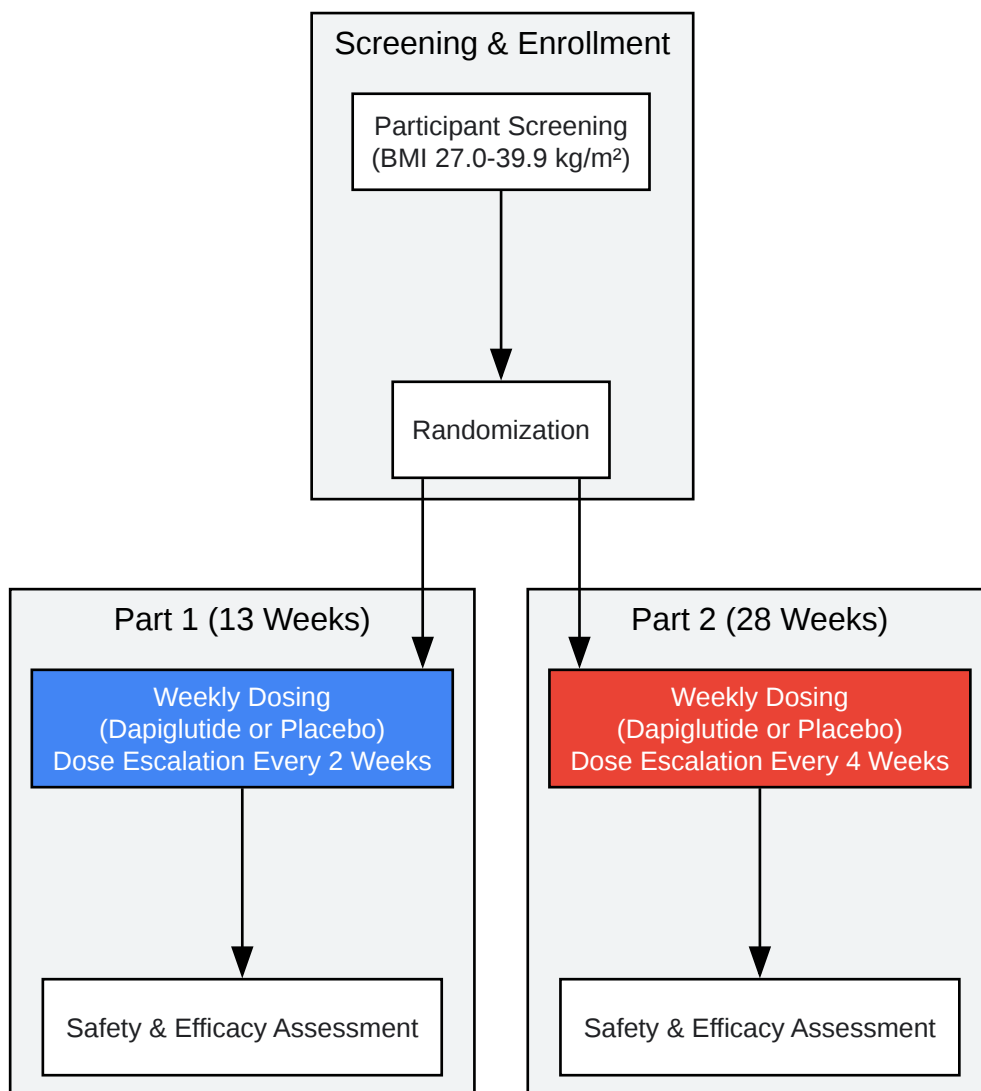


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Caption: Overview of the GLP-2 receptor signaling pathway.

## Dapiglutide Phase 1b Trial Workflow

The workflow for the **Dapiglutide** phase 1b trial followed a structured, two-part design to assess safety and efficacy at different dosing schedules.



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Caption: High-level workflow of the **Dapiglutide** phase 1b clinical trial.

## Conclusion

The phase 1b trial results for **Dapiglutide** are encouraging, demonstrating a significant, dose-dependent reduction in body weight. The dual agonism of GLP-1 and GLP-2 receptors



presents a novel therapeutic approach for obesity, potentially offering benefits beyond weight loss, such as the mitigation of obesity-related inflammation.

When compared to the later-phase trial data of semaglutide and tirzepatide, **Dapiglutide's** weight loss efficacy appears to be in a competitive range, especially considering the early stage of its development. The predominantly male and relatively leaner population in the **Dapiglutide** trial is a noteworthy characteristic that may influence the interpretation of the results when compared to the broader populations in the STEP and SURMOUNT trials.

The safety profile of **Dapiglutide**, with mainly mild to moderate gastrointestinal side effects, is consistent with other incretin-based therapies.<sup>[1][2]</sup> Further investigation in larger, more diverse populations in phase 2 and 3 trials will be crucial to fully elucidate the reproducibility of these findings and the long-term safety and efficacy of **Dapiglutide** for the treatment of obesity. The unique dual-receptor mechanism warrants continued exploration for its potential to address the multifaceted nature of obesity and its associated comorbidities.

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## References

- 1. Zealand Pharma announces positive topline results from 28-week Phase 1b trial with GLP-1/GLP-2 receptor dual agonist dapiglutide - BioSpace [biospace.com]
- 2. Zealand Pharma Reports Positive Phase 1b Trial Results for Dapiglutide [synapse.patsnap.com]
- 3. zealandpharma.com [zealandpharma.com]
- 4. Zealand Pharma announces positive topline results from 28-week Phase 1b trial for dapiglutide [clival.com]
- 5. Zealand Pharma announces positive topline results from [globenewswire.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Semaglutide Treatment Effect in People With Obesity - American College of Cardiology [acc.org]

- 8. researchgate.net [researchgate.net]
- 9. Tirzepatide Once Weekly for the Treatment of Obesity - American College of Cardiology [acc.org]
- 10. Tirzepatide Once Weekly for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adameetingnews.org [adameetingnews.org]
- 12. patientcareonline.com [patientcareonline.com]
- 13. Efficacy of Semaglutide in Treating Obesity: A Systematic Review of Randomized Controlled Trials (RCTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. patientcareonline.com [patientcareonline.com]
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